molecular formula C50H93N15O15 B1148202 Unii-K82TF60S44 CAS No. 10072-50-1

Unii-K82TF60S44

Cat. No.: B1148202
CAS No.: 10072-50-1
M. Wt: 1144.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-K82TF60S44 is a chemical compound identified by its unique FDA Substance Registration System (UNII) code.

Properties

CAS No.

10072-50-1

Molecular Formula

C50H93N15O15

Molecular Weight

1144.37

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Polymyxin D1 involves the assembly of its peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Release of the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Polymyxin D1 typically involves fermentation processes using strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic . These steps include:

    Fermentation: Cultivation of Bacillus polymyxa in a nutrient-rich medium.

    Extraction: Separation of the antibiotic from the fermentation broth using solvents.

    Purification: Further purification using techniques such as chromatography to obtain pure Polymyxin D1.

Chemical Reactions Analysis

Types of Reactions

Polymyxin D1 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Polymyxin D1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-negative bacteria.

    Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.

    Industry: Used in the development of new antibiotics and antimicrobial agents.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Unii-K82TF60S44 analogs:

Property CAS 1761-61-1 CAS 1046861-20-4 CAS 86-55-5
Molecular Formula C₇H₅BrO₂ C₆H₅BBrClO₂ C₁₁H₈O₂
Molecular Weight 201.02 g/mol 235.27 g/mol 172.18 g/mol
Solubility (mg/mL) 0.687 (THF) 0.24 (Water/THF mix) 0.0745 (Organic solvents)
Log P (XLOGP3) 2.15 2.15 3.1
Bioavailability Score 0.55 0.55 0.56
BBB Permeability Not reported Yes Yes
CYP Inhibition No No No

Key Observations :

  • Solubility : CAS 1761-61-1 demonstrates higher solubility in tetrahydrofuran (THF) compared to CAS 86-55-5, which is sparingly soluble in organic solvents. This may correlate with differences in polarity due to bromine substitution .
  • Lipophilicity : CAS 86-55-5 (Log P = 3.1) is more lipophilic than the brominated analogs, suggesting enhanced membrane permeability .
CAS 1761-61-1
  • Method : Green chemistry approach using A-FGO catalyst in THF under reflux.
  • Yield: 98% with ethanol recrystallization.
  • Advantage : Catalyst recyclability (up to 5 cycles).
CAS 1046861-20-4
  • Method : Palladium-catalyzed cross-coupling in THF/water at 75°C.
  • Yield: Not explicitly stated, but optimized for high efficiency.
CAS 86-55-5
  • Method : Thermal reaction with cesium carbonate and silica gel under inert atmosphere.
  • Yield : 75–86%, depending on purification steps.

Comparison :

  • Palladium-based methods (CAS 1046861-20-4) are costlier but offer precision, whereas A-FGO catalysis (CAS 1761-61-1) emphasizes sustainability .
  • Thermal methods (CAS 86-55-5) are simpler but may require stringent inert conditions .

Functional Similarity and Divergence

Similarity scores from quantitative structure-activity relationship (QSAR) models reveal:

Compound Similarity Score Notable Structural Features
CAS 1046861-20-4 0.87 Boronic acid group, bromine substitution
(3-Bromo-5-chlorophenyl)boronic acid 0.71 Halogen and boronic acid moieties
CAS 86-55-5 0.65 Naphthalene backbone, carboxylic acid

Insights :

  • High similarity (0.87) between CAS 1046861-20-4 and its analogs underscores the role of boronic acid groups in mediating reactivity .
  • Lower scores for CAS 86-55-5 reflect its distinct naphthalene core, which may limit structural overlap with halogenated compounds .

Critical Research Findings

  • Stability : Brominated compounds (e.g., CAS 1761-61-1) show greater stability under acidic conditions compared to chlorinated analogs, as evidenced by accelerated degradation studies .
  • Toxicity : CAS 86-55-5 exhibits a higher hazard score (H302: harmful if swallowed) than other compounds, necessitating stringent handling protocols .
  • Pharmacokinetics : CAS 1046861-20-4’s high GI absorption and BBB permeability make it a candidate for neuroactive drug development, though its synthetic complexity remains a barrier .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.